[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride
Description
(4-Fluorophenyl)methylamine hydrochloride (CAS: 1158359-45-5) is a propargylamine derivative characterized by a 4-fluorobenzyl group attached to a prop-2-yn-1-ylamine backbone, forming a hydrochloride salt.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h1,3-6,12H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCQIYBMHPAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methylamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with propargylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Formation of Hydrochloride Salt
The hydrochloride salt is synthesized by treating the free amine with hydrochloric acid. This protonation enhances solubility in aqueous media and stabilizes the compound for experimental use.
Reaction Mechanism :
The primary amine group reacts with HCl to form an ammonium chloride salt:
This reaction is critical for optimizing the compound’s bioavailability in biological systems.
Nucleophilic Substitution
The propargylamine moiety can undergo nucleophilic substitution under specific conditions. For example:
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Alkylation : The amine group may react with alkylating agents (e.g., alkyl halides) to form substituted derivatives.
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Acylation : Reaction with acyl chlorides yields amides, which are common in drug design.
Key Factors :
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Reactivity depends on the electron-donating/withdrawing nature of substituents.
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The fluorine atom on the phenyl ring enhances stability but may reduce nucleophilicity compared to non-fluorinated analogs .
Elimination Reactions
The compound’s alkyne functionality and adjacent amine group enable elimination reactions, such as the formation of aromatic rings or conjugated systems. For instance:
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Dehydrohalogenation : Loss of hydrogen halide to form alkynes or aromatic compounds.
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Cyclization : Intramolecular elimination can generate heterocyclic structures, depending on substituent placement .
Cross-Coupling Reactions
The propargylamine group and aromatic fluorine enable participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). These reactions are critical for synthesizing complex derivatives:
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Palladium-Catalyzed Coupling : Fluorinated aryl halides or alkenes can couple with the amine group to form biaryl or enamine products .
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Nickel-Catalyzed Reactions : Nickel catalysts facilitate cross-coupling with organozinc reagents, as demonstrated in related compounds .
Reaction Mechanism Analysis
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DFT Calculations : Computational studies (e.g., density functional theory) can predict reaction pathways, such as electron transfer or bond cleavage in radical-mediated processes .
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Kinetic Studies : Rate constants and activation energies are determined to optimize reaction conditions (e.g., temperature, solvent) .
Reaction Monitoring Techniques
| Technique | Application |
|---|---|
| NMR spectroscopy | Tracking intermediate formation and reaction progress |
| HPLC | Quantifying yields and purity |
| Mass spectrometry | Confirming product identity |
Comparison of Reaction Types
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anticancer Properties
The compound is being investigated as a lead candidate for the development of new antidepressants and anticancer agents. Its structure, characterized by a fluorinated aromatic ring and an alkyne functional group, enhances its lipophilicity, which is crucial for biological activity. In vitro assays have shown that it exhibits significant inhibitory effects against certain cancer cell lines, making it a promising candidate for further research in oncology.
Antiviral Activity
Research has indicated that (4-Fluorophenyl)methylamine hydrochloride possesses antiviral properties, particularly against viruses such as influenza A and Coxsackie B4. Studies involving dose-response assessments have demonstrated its potential as an antiviral drug candidate, with selectivity indices calculated to evaluate safety and efficacy.
Materials Science
Organic Electronics
In the realm of materials science, this compound is utilized as a building block for organic semiconductors, particularly in photovoltaic devices. Its unique structure contributes to efficient charge transport and light absorption, making it suitable for applications in organic solar cells. Characterization studies measure device performance metrics such as power conversion efficiency and open-circuit voltage.
Drug Discovery
Structure-Activity Relationship Studies
(4-Fluorophenyl)methylamine hydrochloride serves as a pharmacophore in drug discovery efforts. Researchers are exploring structure-activity relationships (SAR) to optimize its pharmacological properties. Binding studies are conducted to investigate interactions with target receptors, while in vivo studies assess its efficacy and safety in animal models.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Type | Notable Activity | Uniqueness |
|---|---|---|---|
| (4-Fluorophenyl)methylamine hydrochloride | Amine with alkyne | Antidepressant, anticancer | Combines fluorinated aromatic and alkyne |
| 4-Fluoroaniline | Simple aromatic amine | Antimicrobial | Lacks alkyne functionality |
| Propargylamine | Alkyne amine | Neuroprotective | Lacks fluorinated aromatic ring |
| N-(4-Fluorophenyl)methylamine | Aromatic amine | Antidepressant | Does not have the alkyne moiety |
Table 2: Summary of Research Findings
| Study Focus | Findings | References |
|---|---|---|
| Antiviral Activity | Significant inhibition of influenza A | |
| Organic Electronics | Effective charge transport in photovoltaic devices | |
| Drug Discovery | Promising pharmacophore for novel drug development |
Case Studies
Case Study 1: Antiviral Research
A study evaluated the antiviral activity of (4-Fluorophenyl)methylamine hydrochloride against influenza A virus. The compound was tested using various concentrations, revealing a dose-dependent response that indicated its potential as an antiviral agent.
Case Study 2: Organic Solar Cells
Research on the integration of (4-Fluorophenyl)methylamine hydrochloride into organic solar cells demonstrated improved power conversion efficiencies compared to conventional materials. The unique electronic properties of the compound facilitated better charge transport.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain .
Comparison with Similar Compounds
Structural Analogs with 4-Fluorophenyl Groups
Several compounds share the 4-fluorophenyl motif but differ in amine substituents (Table 1):
Table 1: Structural Analogs of (4-Fluorophenyl)methylamine Hydrochloride
*Inferred formula based on structural analysis.
Key Observations :
- Selegiline HCl (), a clinically used MAO inhibitor, shares the propargylamine motif but lacks the 4-fluorophenyl group, highlighting the target compound’s unique fluorinated aromatic system.
Propargylamine Derivatives
Propargylamine-containing compounds are explored for neuroprotective and enzyme inhibitory activities (Table 2):
Table 2: Propargylamine Derivatives with Pharmacological Data
Key Observations :
- Compound 14 () demonstrates cholinesterase inhibition, suggesting propargylamines’ versatility in targeting enzymes. The target compound’s fluorinated aromatic system may similarly modulate enzyme interactions.
Physicochemical Properties
Limited data on the target compound’s properties necessitate extrapolation from analogs:
- Melting Points : Propargylamine derivatives like compound 14 exhibit high melting points (~173°C) due to strong intermolecular interactions . The target compound may follow this trend.
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases, as seen in similar amines (e.g., paroxetine HCl in ).
Pharmacological Potential
- Structural Proximity to CNS Agents : The 4-fluorophenyl group is prevalent in antidepressants (e.g., paroxetine ), hinting at possible CNS activity.
Biological Activity
(4-Fluorophenyl)methylamine hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural characteristics. This compound contains a fluorinated aromatic ring and an alkyne functional group, which contribute to its potential biological activities, particularly in medicinal chemistry and virology.
Chemical Structure and Properties
The chemical structure of (4-Fluorophenyl)methylamine hydrochloride can be represented as follows:
Key Features:
- Fluorinated Aromatic Ring: Enhances lipophilicity and biological activity.
- Alkyne Functional Group: Provides opportunities for diverse chemical modifications.
Biological Activity Overview
Research has indicated that (4-Fluorophenyl)methylamine hydrochloride exhibits several biological activities, including:
- Antimicrobial Properties: The compound has shown potential against various microbial strains, making it a candidate for further development in antimicrobial therapies.
- Antiviral Activity: Studies have demonstrated its inhibitory effects against specific viruses, such as influenza A and Coxsackie B4, positioning it as a promising antiviral agent.
- Neuropharmacological Effects: Investigations suggest that the compound may interact with neurotransmitter systems, potentially serving as an antidepressant or neuroprotective agent.
The biological effects of (4-Fluorophenyl)methylamine hydrochloride are attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of monoamine oxidase, influencing neurotransmitter levels in the brain.
- Receptor Modulation: It interacts with specific receptors that mediate its biological effects, which could be critical for its antidepressant properties.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of (4-Fluorophenyl)methylamine hydrochloride:
Table 1: Summary of Biological Assays
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study A | Antiviral | In vitro assays on influenza A | Significant inhibition observed at concentrations < 10 µM |
| Study B | Antimicrobial | MIC determination against bacterial strains | Effective against Staphylococcus aureus with MIC = 5 µg/mL |
| Study C | Neuropharmacology | Behavioral assays in rodent models | Reduced depressive-like behavior at doses of 10 mg/kg |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of (4-Fluorophenyl)methylamine hydrochloride. Modifications to the structure can enhance its efficacy and selectivity towards biological targets:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity | Uniqueness |
|---|---|---|---|
| (4-Fluorophenyl)methylamine HCl | Amine with alkyne | Antidepressant, antiviral | Combines fluorinated aromatic and alkyne |
| 4-Fluoroaniline | Simple aromatic amine | Antimicrobial | Lacks alkyne functionality |
| Propargylamine | Alkyne amine | Neuroprotective | Lacks fluorinated aromatic ring |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (4-fluorophenyl)methylamine hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-fluorobenzylamine and propargyl bromide, followed by hydrochloride salt formation. Key steps include:
- Amine alkylation : Reacting 4-fluorobenzylamine with propargyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) removes unreacted propargyl bromide.
- Salt formation : Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- δ 2.45–2.65 ppm (triplet, 2H, –CH₂–C≡CH).
- δ 3.85 ppm (singlet, 2H, Ar–CH₂–N).
- δ 6.95–7.25 ppm (multiplet, 4H, aromatic protons) .
- IR : Stretching vibrations at ~3300 cm⁻¹ (C≡C–H), ~2100 cm⁻¹ (C≡C), and ~1600 cm⁻¹ (C–F) .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The hydrochloride salt improves water solubility (~50 mg/mL in H₂O at 25°C), enabling aqueous-phase reactions. For organic solvents, it dissolves in DMSO (100 mg/mL) but has limited solubility in non-polar solvents (e.g., hexane). Solubility profiles guide solvent selection for biological assays or coupling reactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity results?
- Methodological Answer : X-ray crystallography (using SHELXL ) reveals conformational flexibility in the prop-2-yn-1-yl group. For example:
- Hydrogen bonding : The hydrochloride ion interacts with water molecules in the lattice, stabilizing specific conformations.
- Torsion angles : Variations in the C–N–C–C angle (110–130°) correlate with differences in receptor-binding affinity .
- Implication : Contradictory bioactivity data (e.g., IC₅₀ variations in kinase assays) may arise from crystallization conditions altering the active conformation .
Q. What computational strategies predict the reactivity of the prop-2-yn-1-yl group in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the alkyne’s electronic environment:
- HOMO-LUMO gap : A narrow gap (~4.5 eV) suggests high reactivity in azide-alkyne cycloadditions.
- Electrostatic potential maps : Highlight electron-deficient regions at the alkyne terminus, guiding catalyst selection (e.g., Cu(I) vs. Ru-based) .
- Validation : Experimental kinetic studies (e.g., pseudo-first-order rate constants) confirm computational predictions .
Q. How do structural modifications (e.g., fluorophenyl vs. trimethoxyphenyl) impact pharmacological selectivity?
- Methodological Answer : Comparative SAR studies using analogs (e.g., replacing 4-fluorophenyl with 2,4,5-trimethoxyphenyl ) reveal:
- Lipophilicity : LogP increases by ~1.5 units with trimethoxy substitution, enhancing blood-brain barrier penetration.
- Receptor docking : Fluorine’s electronegativity improves hydrogen-bonding with serine residues in MAO-B, while methoxy groups favor hydrophobic pockets in σ receptors .
Q. What experimental controls are critical when analyzing contradictory data in metabolic stability assays?
- Methodological Answer :
- Positive controls : Use verapamil (CYP3A4 substrate) to validate enzyme activity.
- Matrix effects : Spike liver microsomes with deuterated internal standards (e.g., d₄-tyramine) to correct for ion suppression in LC-MS/MS .
- pH stability : Pre-incubate the compound in simulated gastric fluid (pH 2.0) to rule out acid degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
